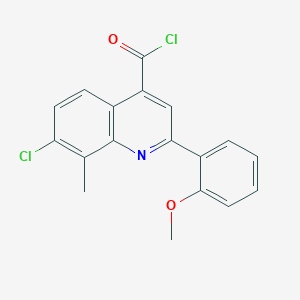
7-Chloro-2-(2-methoxyphenyl)-8-methylquinoline-4-carbonyl chloride
Vue d'ensemble
Description
The compound “7-Chloro-2-(2-methoxyphenyl)-8-methylquinoline-4-carbonyl chloride” is a quinoline derivative. Quinolines are aromatic compounds with two fused rings, a benzene ring and a pyridine ring . This particular compound has several substituents on the quinoline structure: a chlorine atom, a methoxyphenyl group, a methyl group, and a carbonyl chloride group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the quinoline core structure with the various substituents attached at the specified positions . The presence of the carbonyl chloride group would make this compound a potential acylating agent .Chemical Reactions Analysis
As an acylating agent, this compound could potentially undergo a variety of reactions, including nucleophilic acyl substitution . The presence of the methoxy group could also influence the reactivity of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the carbonyl chloride group would likely make it reactive, while the aromatic rings could contribute to its stability .Applications De Recherche Scientifique
Synthesis and Chemical Reactions
The compound has been utilized in chemical synthesis and reactions, contributing to the development of various chemical compounds. For instance, it has been involved in the synthesis of fluoroquinolone-based 4-thiazolidinones, a process starting from a lead molecule and undergoing reactions including condensation and screening for antifungal and antibacterial activities (Patel & Patel, 2010). Additionally, its derivative was obtained from a cationic imino Diels–Alder reaction, indicating its potential in facilitating complex chemical synthesis (Pinilla et al., 2012).
Structural Analysis and Properties
Studies have also focused on analyzing the structural properties of derivatives of this compound. For example, the X-ray powder diffraction pattern of a derivative was analyzed, indicating its crystallization in an orthorhombic system, which is crucial for understanding the structural dimensions and stability of these compounds (Pinilla et al., 2012).
Role in Heterocyclization
The compound and its related structures have been used in heterocyclization reactions, a process essential in the synthesis of heterocyclic compounds. For instance, N-(chlorosulfonyl)imidoyl chlorides, closely related in structure, react with anilines leading to the synthesis of derivatives like 1,2,4-benzothiadiazine 1,1-dioxides, showing the compound’s relevance in the creation of complex molecular structures (Shalimov et al., 2016).
Contribution to Photocyclization Studies
The compound has also been a subject in the study of photocyclization, a process relevant in photochemical conversions. Derivatives of this compound have been used to study the effects of substituents on photocyclization processes, providing insights into the mechanisms and outcomes based on different structural modifications (Sakurai et al., 2003).
Propriétés
IUPAC Name |
7-chloro-2-(2-methoxyphenyl)-8-methylquinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2NO2/c1-10-14(19)8-7-11-13(18(20)22)9-15(21-17(10)11)12-5-3-4-6-16(12)23-2/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQMQAHZCJNABEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(C=C2C(=O)Cl)C3=CC=CC=C3OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-2-(2-methoxyphenyl)-8-methylquinoline-4-carbonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



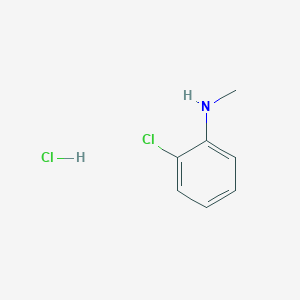
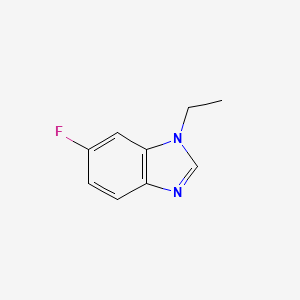
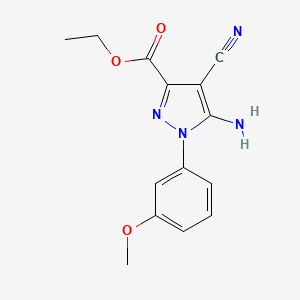

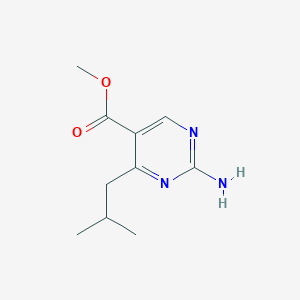
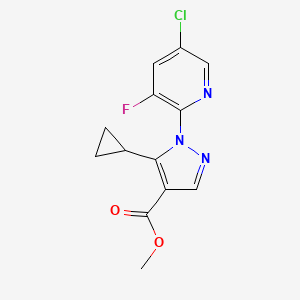
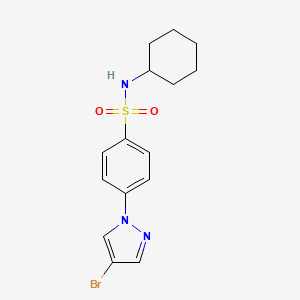
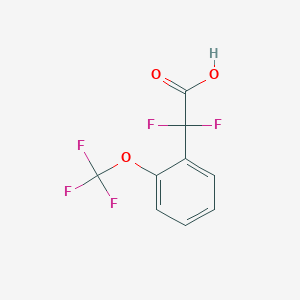
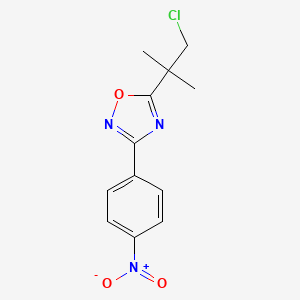

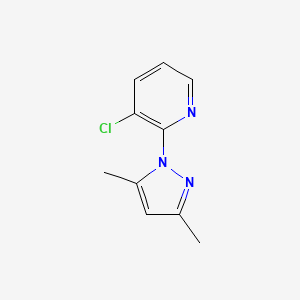

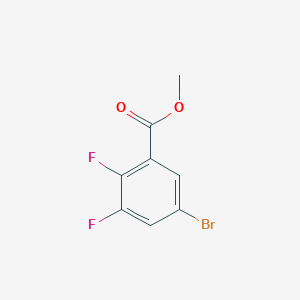
![2-Cyano-3-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-acrylic acid ethyl ester](/img/structure/B1420523.png)